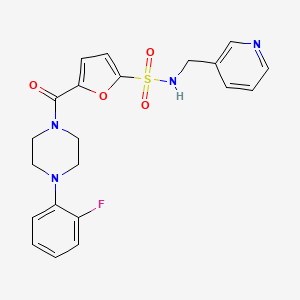

![molecular formula C21H16N4O4 B2921451 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-20-0](/img/structure/B2921451.png)

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications

Radiolabeling and Imaging Applications

The development of radiolabeled compounds such as [11C]L-159,884, a potent and selective ligand for the AT1 receptor, illustrates the use of imidazo[1,2-a]pyridine derivatives in the field of medical imaging. These compounds are prepared through specific synthetic routes involving the methylation of desmethyl phenolic precursors, showcasing the potential of such chemical structures in enhancing imaging techniques for diagnostic purposes (Hamill et al., 1996).

Synthetic Methodologies and Chemical Structures

Research into the synthesis of imidazo[1,2-a]pyridines and their rearrangements reveals the chemical versatility and reactivity of these compounds. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines and indoles demonstrates a broad synthetic utility in creating various heterocyclic compounds, which are of significant interest in medicinal chemistry (Khalafy et al., 2002).

Crystal Structure Analysis

The crystal structure analysis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde highlights the importance of structural studies in understanding the molecular geometry and interactions within crystals. Such analyses provide valuable insights into the physical and chemical properties of compounds, essential for the development of new materials and drugs (Koudad et al., 2015).

Material Science and Luminescence

In material sciences, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with large Stokes' shifts and their incorporation into luminescent materials demonstrate the application of these compounds in creating low-cost, high-performance luminescent materials. These findings suggest potential uses in various optical devices and sensors (Volpi et al., 2017).

Anticancer Research

The design and synthesis of selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy exemplify the therapeutic potential of these compounds. Their ability to inhibit cell proliferation and induce apoptosis through Akt-mediated regulation and DNA cleavage underscores the relevance of imidazo[1,2-a]pyridines in developing novel anticancer agents (Almeida et al., 2018).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to inhibit theCyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its target, the cox enzyme, and inhibit its activity . This inhibition could lead to a decrease in the production of inflammatory mediators .

Biochemical Pathways

The compound likely affects the arachidonic acid cascade , given that its potential target is the COX enzyme . The COX enzyme is key in this pathway, converting arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostanoids by different synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, pain, and fever caused by prostaglandins, given its potential inhibition of the COX enzyme . This is based on the known effects of COX inhibitors .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c1-29-17-10-8-14(9-11-17)19-20(24-12-3-2-7-18(24)22-19)23-21(26)15-5-4-6-16(13-15)25(27)28/h2-13H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWSZKQTLYGXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)

![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)

![ethyl 3-carbamoyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921386.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)

![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)

![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)